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Compound of Interest

Compound Name:
5-bromo-1H-imidazole-4-

carbonitrile

Cat. No.: B3054174 Get Quote

A detailed guide for researchers and drug development professionals on the anticancer and

antimicrobial potential of substituted 1H-imidazole-4-carbonitrile derivatives. This report

provides a comparative analysis of their biological activities, supported by experimental data,

detailed protocols, and visualizations of relevant signaling pathways.

This guide focuses on a series of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate

derivatives, closely related to the 5-bromo-1H-imidazole-4-carbonitrile scaffold. The core

structure, a substituted imidazole-4-carbonitrile, is a recognized pharmacophore with significant

potential in medicinal chemistry. The presence of various substituents allows for the modulation

of the biological activity of these compounds, making them interesting candidates for the

development of new therapeutic agents.

Anticancer Activity of 1-N-Substituted Imidazole-4-
carboxylate Derivatives
A series of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate derivatives were synthesized

and evaluated for their in vitro anticancer activity against a panel of human cancer cell lines.

The cytotoxic effects of these compounds were determined using the MTT assay, and the

results are summarized as IC50 values (the concentration required to inhibit the growth of 50%

of cancer cells).
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The data reveals that the length of the alkyl chain at the N-1 position of the imidazole ring plays

a crucial role in the cytotoxic activity of these derivatives. A significant increase in potency was

observed with the elongation of the alkyl chain, with the dodecyl derivative (5e) exhibiting the

most potent anticancer activity against HeLa and HT-29 cell lines.[1]

Compoun
d

Substitue
nt (R)

HeLa
(IC50, µM)

HT-29
(IC50, µM)

HCT-15
(IC50, µM)

A549
(IC50, µM)

MDA-MB-
231 (IC50,
µM)

5a n-Hexyl >10 >10 >10 >10 >10

5b n-Heptyl >10 >10 >10 >10 >10

5c n-Octyl 8.76 ± 0.11 >10 >10 >10 >10

5d n-Decyl 4.32 ± 0.08 6.87 ± 0.15 >10 >10 >10

5e n-Dodecyl
0.737 ±

0.05

1.194 ±

0.02
2.45 ± 0.07 3.12 ± 0.09 2.89 ± 0.06

5f
n-

Tetradecyl
1.54 ± 0.03 2.11 ± 0.05 3.21 ± 0.08 4.01 ± 0.11 3.76 ± 0.09

5g
n-

Hexadecyl
2.89 ± 0.06 3.45 ± 0.08 4.12 ± 0.10 5.23 ± 0.14 4.98 ± 0.12

Antimicrobial Activity of Imidazole Derivatives
While specific antimicrobial data for a series of 5-bromo-1H-imidazole-4-carbonitrile
derivatives is not readily available in the reviewed literature, the broader class of imidazole

derivatives is well-known for its antimicrobial properties. Studies have shown that imidazole-

containing compounds exhibit activity against a range of bacterial and fungal pathogens. For

instance, certain novel imidazole derivatives have been screened for their antibacterial activity

against strains like Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, and

Pseudomonas aeruginosa, with some compounds showing good activity. The general

mechanism of action for antimicrobial imidazoles often involves the inhibition of essential

enzymes or disruption of the cell membrane.
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Anticancer Activity: MTT Assay
The in vitro cytotoxicity of the imidazole derivatives was determined using the 3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Procedure:

Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 × 10³ cells per well

and incubated for 24 hours to allow for cell attachment.

Compound Treatment: The cells were then treated with various concentrations of the

synthesized imidazole derivatives and incubated for an additional 72 hours.

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was

added to each well, and the plates were incubated for another 4 hours at 37°C.

Formazan Solubilization: The medium containing MTT was removed, and 150 µL of dimethyl

sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

Absorbance Measurement: The absorbance was measured at a wavelength of 490 nm using

a microplate reader.

IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell

growth (IC50) was calculated from the concentration-response curves.

Antimicrobial Activity: Broth Microdilution Method
The minimum inhibitory concentration (MIC) of antimicrobial compounds is determined using

the broth microdilution method.

Procedure:

Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth

medium overnight. The turbidity of the culture is then adjusted to match a 0.5 McFarland

standard, which corresponds to approximately 1.5 × 10⁸ colony-forming units (CFU)/mL.

Serial Dilutions: The test compounds are serially diluted in a 96-well microtiter plate

containing a suitable broth medium.
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Inoculation: Each well is inoculated with the standardized microbial suspension.

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48

hours for fungi.

MIC Determination: The MIC is determined as the lowest concentration of the compound that

completely inhibits the visible growth of the microorganism.

Signaling Pathways in Cancer
Imidazole derivatives often exert their anticancer effects by modulating key signaling pathways

involved in cell proliferation, survival, and apoptosis. Two of the most common targets are the

EGFR and PI3K/Akt/mTOR pathways.
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Caption: EGFR signaling pathway and its inhibition by imidazole derivatives.
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Caption: Induction of apoptosis by imidazole derivatives via the mitochondrial pathway.
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Conclusion
The presented data underscores the potential of 1-N-substituted imidazole-4-carboxylate

derivatives as a promising scaffold for the development of novel anticancer agents. The clear

structure-activity relationship, with cytotoxicity increasing with the length of the N-1 alkyl

substituent, provides a strong rationale for further optimization of this chemical series. While

the antimicrobial properties of the broader imidazole class are established, further studies are

warranted to systematically evaluate the antimicrobial spectrum of these specific 5-bromo-1H-
imidazole-4-carbonitrile derivatives. The detailed experimental protocols and pathway

diagrams provided in this guide serve as a valuable resource for researchers in the field of

medicinal chemistry and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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